molecular formula C11H19NO B13231727 2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one

2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one

Cat. No.: B13231727
M. Wt: 181.27 g/mol
InChI Key: OQLGYANCCWPUOG-UHFFFAOYSA-N
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Description

2-Amino-1-{7,7-dimethylbicyclo[221]heptan-1-yl}ethan-1-one is a chemical compound with the molecular formula C11H19NO It is characterized by a bicyclic structure with a ketone and an amino group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-1-one with an appropriate amine under controlled conditions. One common method involves the use of reductive amination, where the ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Similar structure but with the amino group at a different position.

    7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    2-{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride: Similar structure but in the hydrochloride salt form.

Uniqueness

2-Amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2-amino-1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone

InChI

InChI=1S/C11H19NO/c1-10(2)8-3-5-11(10,6-4-8)9(13)7-12/h8H,3-7,12H2,1-2H3

InChI Key

OQLGYANCCWPUOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2)C(=O)CN)C

Origin of Product

United States

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